

# Application Notes and Protocols: Synergistic Effect of LL-37 with Conventional Antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antimicrobial agent-37

Cat. No.: B15566510

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The rise of antimicrobial resistance poses a significant threat to global health, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where antimicrobial peptides (AMPs) are combined with conventional antibiotics to enhance their efficacy. LL-37, the only human cathelicidin, is a host defense peptide with broad-spectrum antimicrobial and immunomodulatory activities.<sup>[1][2]</sup> This document provides detailed application notes and protocols to investigate the synergistic effects of LL-37 with conventional antibiotics against various bacterial pathogens.

The primary mechanism of LL-37's antimicrobial action involves the disruption of bacterial cell membranes. Its cationic nature facilitates binding to the negatively charged components of bacterial membranes, leading to permeabilization and cell lysis.<sup>[1][3][4][5]</sup> When combined with conventional antibiotics, LL-37 can potentiate their activity through various mechanisms, including increasing membrane permeability to allow greater antibiotic penetration and targeting different cellular pathways, ultimately leading to a synergistic bactericidal effect.<sup>[4][6]</sup>

## Data Presentation: Synergistic Activity of LL-37 with Conventional Antibiotics

The synergistic effect of combining LL-37 with conventional antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

$$\text{FICI} = (\text{MIC of antibiotic A in combination} / \text{MIC of antibiotic A alone}) + (\text{MIC of LL-37 in combination} / \text{MIC of LL-37 alone})$$

The interaction is interpreted as:

- Synergy:  $\text{FICI} \leq 0.5$
- Additive:  $0.5 < \text{FICI} \leq 1.0$
- Indifference:  $1.0 < \text{FICI} \leq 4.0$
- Antagonism:  $\text{FICI} > 4.0$ [\[3\]](#)

The following tables summarize the reported synergistic activities of LL-37 with various antibiotics against different bacterial strains.

Gram-Negative Bacteria	Antibiotic	FICI	Interpretation	Reference
Escherichia coli MG1655	Polymyxin B	$\leq 0.5$	Synergy	<a href="#">[3]</a>
Escherichia coli MG1655	Ciprofloxacin	$\leq 0.5$	Synergy	<a href="#">[3]</a>
Escherichia coli MG1655	Ampicillin	$> 1.0$	Indifference	<a href="#">[3]</a>
Escherichia coli MG1655	Tetracycline	$> 1.0$	Indifference	<a href="#">[3]</a>
Escherichia coli MG1655	Gentamicin	$> 1.0$	Indifference	<a href="#">[3]</a>
Escherichia coli MG1655	Aztreonam	$> 1.0$	Indifference	<a href="#">[3]</a>
Clinical E. coli Isolates	Polymyxin B	$\leq 0.5$	Synergy	<a href="#">[3]</a>
Pseudomonas aeruginosa PAO1	Polymyxin B	$\leq 0.5$	Synergy	<a href="#">[3]</a>
Pseudomonas aeruginosa PAO1	Ciprofloxacin	$0.5 < \text{FICI} \leq 1.0$	Additive	<a href="#">[3]</a>
Pseudomonas aeruginosa PAO1	Ampicillin	$> 1.0$	Indifference	<a href="#">[3]</a>
Pseudomonas aeruginosa PAO1	Tetracycline	$> 1.0$	Indifference	<a href="#">[3]</a>
Pseudomonas aeruginosa PAO1	Gentamicin	$> 1.0$	Indifference	<a href="#">[3]</a>

Pseudomonas aeruginosa PAO1	Aztreonam	> 1.0	Indifference	<a href="#">[3]</a>
Clinical P. aeruginosa Isolates	Polymyxin B	Varied (Synergistic, Additive, Indifferent)	Varied	<a href="#">[3]</a>
Multidrug-resistant P. aeruginosa	Chloramphenicol	0.25 - 0.5	Synergy	<a href="#">[7]</a>
Multidrug-resistant P. aeruginosa	Ciprofloxacin	0.25 - 0.5	Synergy	<a href="#">[7]</a>
Multidrug-resistant P. aeruginosa	Oxacillin	0.25 - 0.5	Synergy	<a href="#">[7]</a>

Gram-Positive Bacteria	Antibiotic	FICI	Interpretation	Reference
Methicillin-resistant Staphylococcus aureus (MRSA)	Oxacillin	0.25 - 0.5	Synergy	<a href="#">[7]</a>
Vancomycin-resistant Enterococcus faecium (VREF)	Chloramphenicol	0.25 - 0.5	Synergy	<a href="#">[7]</a>

## Experimental Protocols

### Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[\[8\]](#)[\[9\]](#)[\[10\]](#)

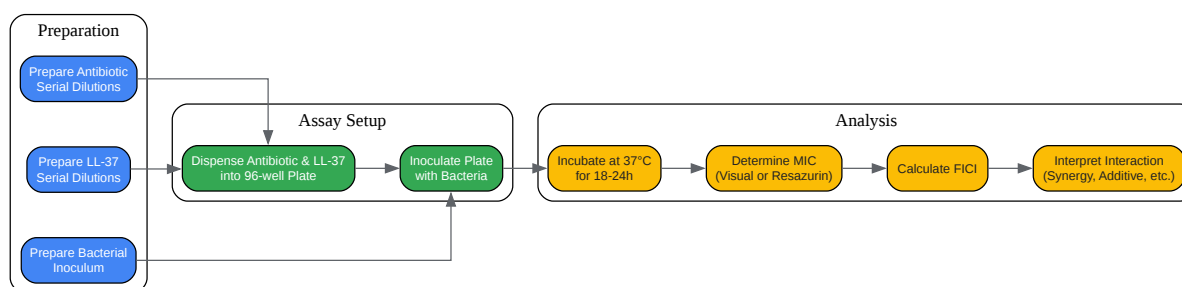
#### Materials:

- 96-well microtiter plates
- Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
- Stock solutions of LL-37 and the conventional antibiotic
- Sterile pipette tips and multichannel pipette
- Incubator
- Plate reader (optional)
- Resazurin solution (optional, for viability assessment)[\[3\]](#)

#### Protocol:

- Preparation of Antibiotic and Peptide Dilutions: a. Prepare stock solutions of the antibiotic and LL-37 at a concentration at least four times the highest concentration to be tested. b. In a 96-well plate (the "master plate"), perform serial two-fold dilutions of the antibiotic along the columns (e.g., columns 1-10). Column 11 will serve as the antibiotic-only control, and column 12 as the growth control (no antibiotic or peptide). c. Similarly, perform serial two-fold dilutions of LL-37 down the rows (e.g., rows A-G). Row H will serve as the LL-37-only control.
- Checkerboard Plate Setup: a. In a new 96-well plate (the "test plate"), add 50  $\mu$ L of CAMHB to all wells. b. Transfer 50  $\mu$ L of each antibiotic dilution from the master plate to the corresponding columns of the test plate. c. Transfer 50  $\mu$ L of each LL-37 dilution from the master plate to the corresponding rows of the test plate. This will result in a matrix of antibiotic and LL-37 concentrations.

- Inoculum Preparation: a. Grow the bacterial strain overnight in appropriate broth. b. Dilute the overnight culture to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Inoculation and Incubation: a. Add 100  $\mu$ L of the bacterial inoculum to each well of the test plate. b. The final volume in each well will be 200  $\mu$ L. c. Incubate the plate at 37°C for 18-24 hours.[3][11]
- Determination of MIC and FICI: a. After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. b. For a more quantitative assessment, 10  $\mu$ L of 0.2 mM resazurin can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.[3] c. Calculate the FICI as described above to determine the nature of the interaction.



[Click to download full resolution via product page](#)

Caption: Workflow for the checkerboard synergy assay.

## Time-Kill Curve Assay

This assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

#### Materials:

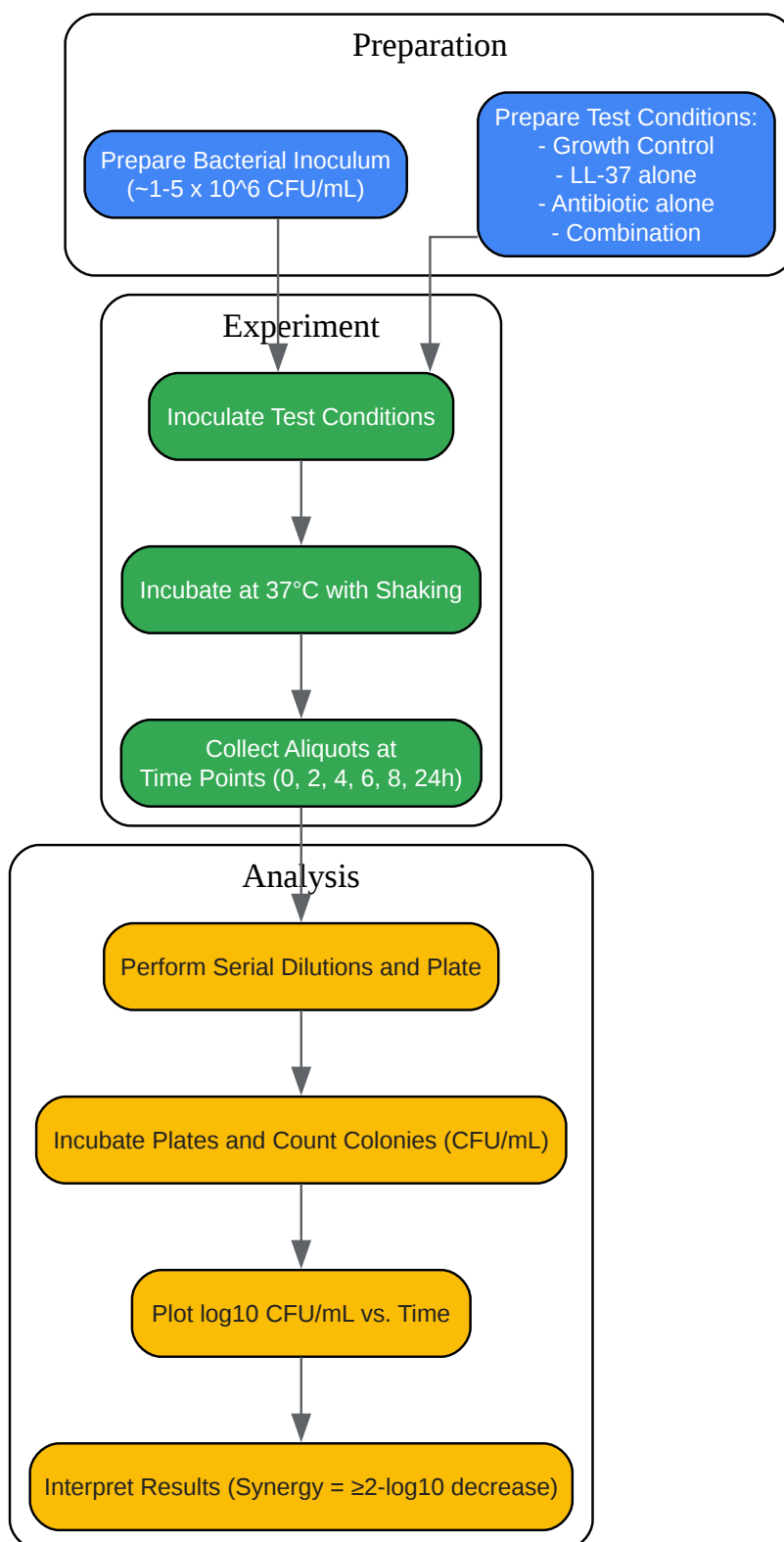
- Bacterial culture in logarithmic growth phase
- Appropriate broth medium
- LL-37 and conventional antibiotic solutions
- Sterile flasks or tubes
- Shaking incubator
- Apparatus for serial dilutions and plating (e.g., pipette, tubes, agar plates)
- Colony counter

#### Protocol:

- Inoculum Preparation: a. Prepare a bacterial suspension in the logarithmic growth phase, adjusted to a starting concentration of approximately  $1-5 \times 10^6$  CFU/mL.
- Experimental Setup: a. Prepare flasks or tubes containing the following:
  - Growth control (no antimicrobial agents)
  - LL-37 alone (at a sub-MIC concentration, e.g., 0.5x MIC)
  - Antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC)
  - LL-37 and antibiotic in combination (at their respective sub-MIC concentrations) b. Inoculate each flask/tube with the prepared bacterial suspension.
- Incubation and Sampling: a. Incubate all flasks/tubes at 37°C with shaking. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask/tube.
- Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

- Data Analysis: a. Plot the log<sub>10</sub> CFU/mL against time for each condition. b. Synergy is typically defined as a  $\geq 2$ -log<sub>10</sub> decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.





[Click to download full resolution via product page](#)

Caption: Workflow for the time-kill curve assay.

## Biofilm Disruption Assay

This assay assesses the ability of LL-37 and antibiotic combinations to eradicate pre-formed biofilms.[\[3\]](#)

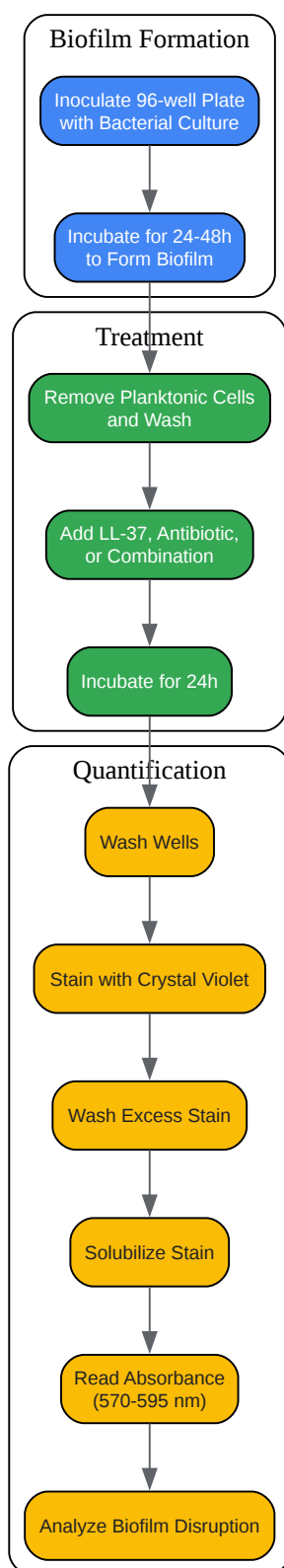
### Materials:

- 96-well flat-bottom microtiter plates
- Bacterial culture
- Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
- LL-37 and conventional antibiotic solutions
- Crystal violet solution (0.1%)
- Ethanol (95%) or 30% acetic acid for solubilization[\[12\]](#)
- Plate reader

### Protocol:

- Biofilm Formation: a. In a 96-well plate, add 200  $\mu$ L of a diluted overnight bacterial culture (e.g., 1:100 dilution in TSB) to each well. b. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[\[12\]](#)
- Treatment: a. After incubation, carefully remove the planktonic cells by aspiration and gently wash the wells with sterile PBS. b. Add 200  $\mu$ L of fresh medium containing LL-37, the antibiotic, or their combination at desired concentrations to the wells with the established biofilms. Include a no-treatment control. c. Incubate the plate for another 24 hours at 37°C.
- Quantification of Biofilm: a. Discard the medium and wash the wells with PBS to remove any remaining planktonic cells. b. Add 125  $\mu$ L of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.[\[12\]](#) c. Remove the crystal violet solution and wash the wells thoroughly with water. d. Dry the plate completely. e. Solubilize the stained biofilm by adding 200  $\mu$ L of 95% ethanol or 30% acetic acid to each well.[\[12\]](#) f. Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

- Data Analysis: a. The absorbance reading is proportional to the amount of biofilm. b. Compare the absorbance of the treated wells to the untreated control to determine the percentage of biofilm disruption.



[Click to download full resolution via product page](#)

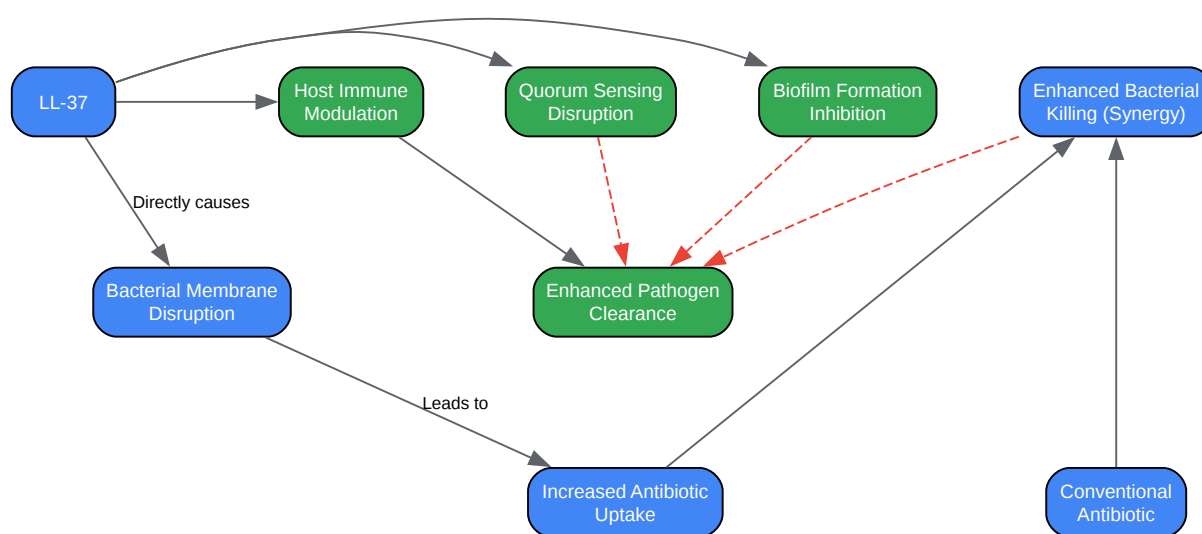
Caption: Workflow for the biofilm disruption assay.

## Signaling Pathways and Mechanisms of Synergy

The synergistic effect of LL-37 with conventional antibiotics is often attributed to its ability to permeabilize the bacterial membrane, thereby facilitating the entry of antibiotics into the cell.[4] This is particularly effective for antibiotics that have intracellular targets.

Beyond direct membrane disruption, LL-37 can also modulate host immune responses, which may contribute to its overall therapeutic effect in vivo. LL-37 can interact with various host cell receptors, such as formyl peptide receptor 2 (FPR2), epidermal growth factor receptor (EGFR), and P2X7, to activate downstream signaling pathways like PI3K/Akt and MAPK/Erk.[13] This can lead to the release of pro-inflammatory cytokines and chemokines, enhancing the innate immune response to infection.[13][14]

Furthermore, LL-37 has been shown to interfere with bacterial communication systems, such as quorum sensing, and inhibit biofilm formation by downregulating genes essential for biofilm development.[3][15]



[Click to download full resolution via product page](#)

Caption: Mechanisms of LL-37 and antibiotic synergy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent | MDPI [mdpi.com]
- 2. mantelligence.com [mantelligence.com]
- 3. Synergy between Human Peptide LL-37 and Polymyxin B against Planktonic and Biofilm Cells of Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. mdpi.com [mdpi.com]
- 12. static.igem.org [static.igem.org]
- 13. researchgate.net [researchgate.net]
- 14. Host defense peptide LL-37, in synergy with inflammatory mediator IL-1beta, augments immune responses by multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Synergistic Effect of LL-37 with Conventional Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566510#synergistic-effect-of-ll-37-with-conventional-antibiotics]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)